6-Butoxynaphthalene-2-boronic acid
Overview
Description
6-Butoxynaphthalene-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a butoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 6-Butoxynaphthalene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is also environmentally benign, making it suitable for use in various settings .
Preparation Methods
The synthesis of 6-Butoxynaphthalene-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. The general procedure includes the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Industrial production methods often involve the use of automated systems and advanced technologies to ensure high yield and purity. Techniques such as acoustic dispensing technology have been employed to synthesize large libraries of boronic acid derivatives on a nanomole scale .
Chemical Reactions Analysis
6-Butoxynaphthalene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-Butoxynaphthalene-2-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Butoxynaphthalene-2-boronic acid can be compared with other boronic acids, such as 6-Methoxy-2-naphthaleneboronic acid . While both compounds share a similar naphthalene backbone, the presence of different substituents (butoxy vs. methoxy) imparts distinct chemical properties and reactivity. The butoxy group in this compound provides increased hydrophobicity and potential for unique interactions in chemical reactions.
Similar compounds include:
- 6-Methoxy-2-naphthaleneboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
Each of these compounds has its own set of applications and advantages, making them valuable tools in the field of organic synthesis.
Properties
IUPAC Name |
(6-butoxynaphthalen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-2-3-8-18-14-7-5-11-9-13(15(16)17)6-4-12(11)10-14/h4-7,9-10,16-17H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHTYIAXFUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455488 | |
Record name | (6-Butoxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-28-4 | |
Record name | (6-Butoxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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